molecular formula C8H17NO2 B1289761 3-Morpholin-4-ylbutan-1-ol CAS No. 35806-22-5

3-Morpholin-4-ylbutan-1-ol

Cat. No.: B1289761
CAS No.: 35806-22-5
M. Wt: 159.23 g/mol
InChI Key: SKNVZWRSIWZAAB-UHFFFAOYSA-N
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Description

3-Morpholin-4-ylbutan-1-ol: is an organic compound with the molecular formula C8H17NO2 . It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a butanol chain. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Morpholin-4-ylbutan-1-ol typically involves the reaction of morpholine with butanal in the presence of a reducing agent. One common method is the reductive amination of butanal with morpholine using sodium borohydride as the reducing agent. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Morpholin-4-ylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylbutan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate the activity of certain enzymes and receptors, leading to its observed effects. For example, in the treatment of inflammatory diseases, it may inhibit the activity of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Comparison with Similar Compounds

Uniqueness: 3-Morpholin-4-ylbutan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring and a butanol chain makes it a versatile compound with a wide range of applications in various fields .

Properties

IUPAC Name

3-morpholin-4-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2-5-10)9-3-6-11-7-4-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNVZWRSIWZAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602102
Record name 3-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35806-22-5
Record name 3-(Morpholin-4-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35806-22-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 1, react 3-chloro-1-butanol with morpholine to obtain the title compound.
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Synthesis routes and methods II

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